5,5-Dimethylbenzo[a]phenazin-6(5h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethylbenzo[a]phenazin-6(5h)-one is a member of the phenazine family, which are aza-polycyclic compounds. These compounds are known for their diverse biological activities and are often found as secondary metabolites in various microorganisms such as Pseudomonas and Streptomyces . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 5,5-Dimethylbenzo[a]phenazin-6(5h)-one typically involves the reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with benzene-1,2-diamines . The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
5,5-Dimethylbenzo[a]phenazin-6(5h)-one undergoes various types of chemical reactions, including:
Scientific Research Applications
5,5-Dimethylbenzo[a]phenazin-6(5h)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-Dimethylbenzo[a]phenazin-6(5h)-one involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures . These properties make it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
5,5-Dimethylbenzo[a]phenazin-6(5h)-one can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its strong antimicrobial properties.
Pyocyanin: A blue-green pigment produced by Pseudomonas aeruginosa with antibiotic activity.
Phenazine-1,6-dicarboxylic acid: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives .
Properties
CAS No. |
61329-36-0 |
---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
5,5-dimethylbenzo[a]phenazin-6-one |
InChI |
InChI=1S/C18H14N2O/c1-18(2)12-8-4-3-7-11(12)15-16(17(18)21)20-14-10-6-5-9-13(14)19-15/h3-10H,1-2H3 |
InChI Key |
UWWTZZIWMRLDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=NC4=CC=CC=C4N=C3C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.